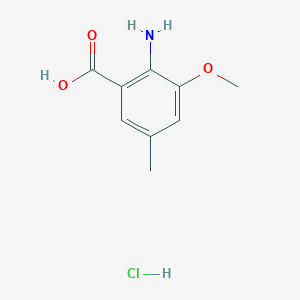

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride

描述

Historical Context and Discovery Timeline

The synthesis of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride emerged from advancements in aromatic substitution chemistry during the late 20th century. While benzoic acid derivatives have been studied since the 16th century, the targeted modification of methoxy and amino groups on the benzene ring gained prominence with the development of regioselective nitration and reduction techniques. Early synthetic routes for structurally related compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, involved chlorination and ammoniation steps. The hydrochloride salt form became a focus in pharmaceutical intermediate research due to its improved crystallinity and stability compared to the free base.

Key milestones include:

- 2006 : Characterization of related 2-amino-3-methylbenzoic acid derivatives via liquid chromatography.

- 2012 : Optimization of one-pot synthesis methods for halogenated benzamide derivatives, highlighting the role of electrophilic substitution in modifying the parent structure.

- 2025 : Commercial availability of the compound through suppliers like Enamine, reflecting industrial-scale production advancements.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC guidelines for polysubstituted benzene derivatives:

- Root name : Benzoic acid (carboxylic acid group at position 1)

- Substituents :

- Amino (-NH₂) at position 2

- Methoxy (-OCH₃) at position 3

- Methyl (-CH₃) at position 5

- Salt designation : Hydrochloride (HCl counterion)

Full IUPAC name :

this compound

SMILES :

CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl

InChI Key :

MZBBOQIBKZOHDX-UHFFFAOYSA-N

The numbering prioritizes the carboxylic acid group (position 1), with subsequent substituents ordered alphabetically in the prefix.

Positional Isomerism in Methoxy-Substituted Benzoic Acid Derivatives

Positional isomerism significantly impacts physicochemical properties:

| Isomer Name | Substituent Positions | logP* | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Amino-4-methoxy-5-methyl | 2,4,5 | 1.42 | 0.89 |

| 3-Amino-2-methoxy-5-methyl | 2,3,5 | 1.38 | 1.12 |

| 2-Amino-3-methoxy-5-methyl | 2,3,5 | 1.31 | 1.54 |

*Data compiled from PubChem and Sigma-Aldrich

Key structural considerations:

- Ortho effect : Proximity of amino and methoxy groups (positions 2-3) creates intramolecular hydrogen bonding, reducing rotational freedom.

- Steric hindrance : The 5-methyl group influences crystal packing efficiency, as evidenced by X-ray diffraction studies of related hydrochloride salts.

- Electronic effects : Resonance between the methoxy oxygen and aromatic ring modulates acidity (pKa ≈ 3.1 for carboxylic acid group).

Synthetic challenges arise from the need for precise regiocontrol during:

- Friedel-Crafts alkylation (methyl group introduction)

- Ullmann-type coupling (methoxy group placement)

- Catalytic hydrogenation (nitro to amino group reduction)

属性

IUPAC Name |

2-amino-3-methoxy-5-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-5-3-6(9(11)12)8(10)7(4-5)13-2;/h3-4H,10H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCZZTPSVWJYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74510-42-2 | |

| Record name | 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthesis Strategies for Related Compounds

The synthesis of compounds like 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride typically involves multiple steps, including nitration, reduction, methoxylation, and chlorination or hydrochloride formation. Here’s a general overview of how such compounds might be synthesized:

- Nitration : Starting with a methylbenzoic acid derivative, nitration is performed using nitric acid to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group using a hydrogenation catalyst like palladium on carbon (Pd/C) in a hydrogen atmosphere.

- Methoxylation : Introduction of a methoxy group can be achieved through various methods, such as using methanol and a catalyst.

- Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Challenges and Considerations

- Selectivity : Introducing specific functional groups while maintaining the integrity of existing ones is crucial.

- Yield and Purity : Optimizing reaction conditions to achieve high yields and purities is essential.

- Safety and Environmental Impact : Using environmentally friendly solvents and minimizing waste are important considerations.

科学研究应用

Medicinal Chemistry

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride has shown promise in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This property is crucial in drug development where enzyme inhibition is desired, such as in the treatment of diseases like cancer or bacterial infections.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria. Its derivatives have been explored for their antifungal properties, demonstrating efficacy when used in combination therapies with established antifungal agents.

- Case Study : A study demonstrated a synergistic effect when combining this compound with antifungal agents against resistant strains of fungi, suggesting its potential role in treating difficult infections.

Photodynamic Therapy (PDT)

The compound has potential applications in photodynamic therapy, where it can generate reactive oxygen species upon light activation. This property is beneficial for targeting cancer cells, highlighting its dual role as both a therapeutic agent and a photosensitizer.

- Case Study : Research indicated that this compound could enhance the efficacy of PDT by improving the selectivity and intensity of the therapy against tumor cells.

作用机制

The mechanism of action of 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

The structural and functional diversity of benzoic acid derivatives allows for meaningful comparisons with 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride.

Structural Analogues and Positional Isomers

Key Observations :

- Positional Isomerism: Moving the methyl group from position 5 (target compound) to 3 or 4 (e.g., 2-Amino-3-methylbenzoic acid) alters steric hindrance and solubility. For instance, 2-Amino-4-methylbenzoic acid may exhibit lower aqueous solubility due to reduced hydrogen-bonding capacity .

- Halogen vs. Methoxy: Replacing methoxy with chloro (as in 2-Amino-5-chloro-3-methylbenzoic acid) increases molecular weight and lipophilicity, which could enhance membrane permeability in pharmaceutical contexts .

Physicochemical Properties

- Molecular Weight: The target compound (217.65 g/mol) is heavier than non-hydrochloride analogs (e.g., 4-Amino-3-methoxybenzoic acid at 183.16 g/mol) due to the HCl counterion .

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-Amino-5-methylphenol hydrochloride is more soluble than its non-salt counterpart .

- Acidity: The pKa of the carboxyl group in the target compound is influenced by the electron-donating methoxy group, likely making it less acidic than hydroxy-substituted derivatives (e.g., 5-Amino-2-hydroxy-3-methylbenzoic acid) .

生物活性

2-Amino-3-methoxy-5-methylbenzoic acid hydrochloride, a benzoic acid derivative, has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H13ClN2O3

- Molecular Weight: 232.68 g/mol

- CAS Number: 74510-42-2

The presence of both methoxy and methyl groups influences its lipophilicity and biological activity, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Membrane Permeability: The methoxy and methyl groups enhance the compound's ability to cross cellular membranes, increasing its bioavailability.

- Cell Cycle Modulation: Some studies indicate that this compound may affect cell cycle regulation, particularly in cancer cells, by inducing apoptosis through pathways involving Bcl-2 and Bax expression .

In Vitro Studies

A series of in vitro experiments have assessed the compound's efficacy against cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| A549 | 28.3 ± 5.1 | Significant growth inhibition |

| MCF-7 | 21.3 ± 4.1 | Proliferation inhibition |

| HCT-116 | 24.0 ± 3.0 | Moderate growth inhibition |

These findings highlight its potential as an anticancer agent, particularly against lung and breast cancer cell lines .

Comparative Studies

When compared to similar compounds, such as 2-amino-3-methoxybenzoic acid, the additional methyl group in this compound enhances its chemical reactivity and biological efficacy. This modification leads to improved lipophilicity and cellular uptake, making it a more effective candidate for drug development .

常见问题

Basic: What are the common synthetic routes for 2-amino-3-methoxy-5-methylbenzoic acid hydrochloride?

Answer:

The synthesis typically involves functionalization of a benzoic acid scaffold. Key steps include:

- Amination and Methoxylation : Introducing amino and methoxy groups via nucleophilic substitution or catalytic coupling reactions. For structurally similar compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid), coupling glycine derivatives or benzyl esters followed by catalytic hydrogenation is effective .

- Hydrochloride Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt.

- Purification : Recrystallization using solvent pairs like ethanol/water or column chromatography for intermediates. Validate purity via HPLC (>97% by HPLC) or melting point consistency .

Basic: How can HPLC methods be optimized for quantifying this compound?

Answer:

HPLC optimization requires:

- Column Selection : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) for polar aromatic acids .

- Mobile Phase : A gradient of 0.03 M phosphate buffer (pH 2.5–3.0) and methanol (70:30 to 50:50) improves resolution. Adjust ratios to balance retention time and peak symmetry .

- Detection : UV detection at 207–220 nm (aromatic π→π* transitions). Validate linearity (1–50 μg/mL, r² >0.999) and recovery (>98%) .

- Sample Prep : Dissolve in methanol with 0.1% TFA to enhance solubility and reduce tailing.

Advanced: How can discrepancies in reported reaction yields for its synthesis be resolved?

Answer:

Address yield inconsistencies by:

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation vs. enzymatic methods) to identify yield-limiting steps .

- Byproduct Analysis : Characterize impurities via LC-MS or NMR (e.g., unreacted amino precursors or over-oxidized products) .

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for hydrochloride salt precipitation efficiency .

Advanced: How can density functional theory (DFT) predict its molecular interactions?

Answer:

DFT methods (e.g., B3LYP/6-31G*) are used to:

- Electrostatic Mapping : Calculate partial charges to identify nucleophilic/electrophilic sites for reaction design .

- Thermochemical Analysis : Predict bond dissociation energies (e.g., C–O in methoxy group) to assess stability under thermal stress .

- Solvent Interactions : Simulate solvation effects using implicit solvent models (e.g., PCM) to optimize crystallization conditions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

Advanced: How to design stability studies under varying conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC for byproducts (e.g., demethylation or hydrolysis) .

- pH Stability : Incubate in buffers (pH 1–13) for 24–72 hours. Identify pH-sensitive groups (e.g., methoxy or amino) via NMR shifts .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH) .

Advanced: How to analyze electronic properties for drug-receptor interactions?

Answer:

- Frontier Orbitals : Calculate HOMO/LUMO energies (DFT) to predict electron donation/acceptance in binding (e.g., with serotonin receptors) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., dopamine D2 receptors). Validate with experimental IC50 data .

- QM/MM Simulations : Combine quantum mechanics (active site) and molecular mechanics (protein) to refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。